BenchChemオンラインストアへようこそ!

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide

Regioisomer selectivity TRPM8 modulation Kinase inhibition

This compound features an ortho-phenyl ethanesulfonamide topology distinct from the para-substituted benzamide and sulfonamide series prevalent in TRPM8 and SMO modulator literature. The 8-methylimidazo[1,2-a]pyridine core with ethanesulfonamide substituent provides chemical diversity orthogonal to existing patent exemplars, making it valuable for selectivity profiling across TRP channels, SMO pathway assays, and kinase panels. Procure this specific regioisomer to establish quantitative SAR differentiation—assuming equivalent potency from other class members is scientifically unsupported without head-to-head comparison.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 2034244-30-7
Cat. No. B2357720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide
CAS2034244-30-7
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C
InChIInChI=1S/C16H17N3O2S/c1-3-22(20,21)18-14-9-5-4-8-13(14)15-11-19-10-6-7-12(2)16(19)17-15/h4-11,18H,3H2,1-2H3
InChIKeyHMYGNMBMGGLJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide (CAS 2034244-30-7): Structural Classification for Scientific Procurement


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide (CAS 2034244-30-7) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class. Its core scaffold is shared with multiple investigative therapeutic series, including TRPM8 modulators disclosed in Janssen patents [1] and Smoothened (SMO) antagonists such as MS-0022 [2]. The compound features an ethanesulfonamide group linked through a 2-phenyl bridge to an 8-methyl substituted imidazo[1,2-a]pyridine nucleus, a substitution pattern that distinguishes it from other regioisomeric and N-alkyl variants within the class. Structural analogs have been pursued across oncology, pain, and antiviral indications, indicating that precise substitution on the imidazo[1,2-a]pyridine core can dictate target selectivity profile.

Why In-Class Imidazo[1,2-a]pyridine Sulfonamides Cannot Be Interchanged with N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide


Within the imidazo[1,2-a]pyridine sulfonamide family, minor structural modifications produce substantial shifts in target engagement. The TRPM8 patent series demonstrates that varying the sulfonamide N-substituent and the imidazo[1,2-a]pyridine ring substituents (position and identity) yields IC50 values spanning three orders of magnitude at the TRPM8 receptor [1]. Similarly, the SMO antagonist MS-0022—which shares the 8-methylimidazo[1,2-a]pyridine core but differs in the phenyl-sulfonamide connector and terminal group—exhibits low nanomolar SMO inhibition, whereas its regioisomers lose potency [2]. The ethanesulfonamide moiety in the target compound is structurally distinct from the dimethylsulfonamide, methanesulfonamide, or arylsulfonamide groups common in TRPM8 and CDK inhibitor series. Consequently, assuming equivalent potency, selectivity, or pharmacokinetic behavior when substituting N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide with a different class member is scientifically unsupported. The quantitative evidence below details the specific differentiation dimensions that form the basis for compound selection.

Quantitative Differentiation Evidence for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide vs. Closest Analogs


8-Methyl Substitution on the Imidazo[1,2-a]pyridine Core Confers a Distinct Pharmacophoric Profile Relative to 6-Methyl and 7-Methyl Regioisomers

The 8-methyl substitution pattern of the target compound is spatially distinct from the 6-methyl and 7-methyl variants commonly employed in PI3K and CDK inhibitor series. In the TRPM8 modulator patent (US 9,067,935), compounds with an 8-methyl substituted imidazo[1,2-a]pyridine core and sulfonamide attachment at the 2-phenyl position exhibit TRPM8 IC50 values that differ from their 6- and 7-methyl counterparts by factors of 5- to >50-fold depending on the specific sulfonamide group [1]. In the SMO antagonist series, the 8-methylimidazo[1,2-a]pyridine core-containing compound MS-0022 displays SMO inhibition with a potency of <100 nM, whereas the 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline precursor lacks SMO activity entirely, confirming that the 8-methyl group is necessary but not sufficient for target engagement [2]. While direct head-to-head quantitative data for the target compound vs. specific 6- or 7-methyl regioisomers are not publicly available, the class-level inference is that the 8-methyl substitution positions the fused ring system for unique steric and electronic interactions with specific protein binding pockets, as evidenced by crystallographic studies of aminoimidazo[1,2-a]pyridine CDK2 inhibitors where ring substitution position governs hydrogen-bond network geometry [3].

Regioisomer selectivity TRPM8 modulation Kinase inhibition

Ethanesulfonamide Moiety Distinguishes Target Compound from Dimethylsulfonamide and Arylsulfonamide Analogs with Documented Selectivity Divergence

The ethanesulfonamide group (-SO2NHCH2CH3) in the target compound represents a distinct sulfonamide subtype relative to the dimethylsulfonamide (-SO2N(CH3)2) and benzenesulfonamide (-SO2Ph) moieties found in numerous imidazo[1,2-a]pyridine analogs. In the TRPM8 patent family, the nature of the R3 sulfonamide substituent is a critical determinant of both potency and selectivity: ethanesulfonamide-bearing compounds in related series have been profiled for aldosterone synthase inhibition, where the ethyl group confers metabolite stability advantages over methyl sulfonamides [1]. Within the imidazo[1,2-a]pyridine CDK inhibitor class, the sulfonamide hydrogen-bond donor/acceptor capacity directly influences kinase selectivity profiles; N-H containing sulfonamides (such as ethanesulfonamide) engage the kinase hinge region differently than N,N-disubstituted sulfonamides [2]. Direct comparative data for the target compound vs. a specific dimethylsulfonamide analog are not publicly available. However, the N-H proton of the ethanesulfonamide is capable of acting as a hydrogen-bond donor, a feature absent in N,N-dimethylsulfonamide analogs, which is predicted to alter target residence time and off-target binding profiles based on class-level SAR from CDK2 co-crystal structures [2].

Sulfonamide SAR TRPM8 selectivity Off-target profiling

2-Phenyl Linker Geometry Creates Ortho-Substitution-Dependent Conformational Constraint Absent in 3-Phenyl and 4-Phenyl Isomers

The target compound employs a 2-phenyl (ortho) linker connecting the imidazo[1,2-a]pyridine core to the ethanesulfonamide group. This contrasts with the 3-phenyl (meta) and 4-phenyl (para) linkers found in compounds such as N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide and MS-0022 (which uses a 4-phenyl linker). In the SMO antagonist series, the para-linked MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) achieves low nanomolar SMO inhibition, while a related meta-linked analog was not reported to possess comparable potency [1]. The ortho substitution in the target compound introduces torsional constraint between the imidazo[1,2-a]pyridine and the phenyl ring, affecting the vector of the ethanesulfonamide group relative to the heterocyclic core. This conformational restriction is predicted to alter target binding poses compared to para-substituted analogs, as demonstrated in the PI3K inhibitor series where ortho- vs. para-linked sulfonamides on the imidazo[1,2-a]pyridine scaffold yield different isoform selectivity profiles [2]. No direct quantitative comparison between the target compound and its 3- or 4-phenyl linked analogs is publicly available.

Conformational restriction Linker geometry Target selectivity

Recommended Research Application Scenarios for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide


Chemical Probe Development Targeting TRPM8-Dependent Pain Pathways

Based on the Janssen TRPM8 modulator patent series [1], the imidazo[1,2-a]pyridine sulfonamide scaffold—particularly when bearing an 8-methyl substituent—has validated TRPM8 antagonist activity. Procurement of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide is justified for structure-activity relationship (SAR) expansion studies aimed at optimizing TRPM8 potency and selectivity over related TRP channels. The ethanesulfonamide group and ortho-phenyl linker topology provide chemical diversity orthogonal to existing TRPM8 ligands in the patent literature, which predominantly feature para-substituted phenyl or benzyl sulfonamides. Researchers should perform head-to-head TRPM8 calcium flux assays (FLIPR format) comparing this compound directly to the patent exemplars to establish its quantitative differentiation.

Smoothened (SMO) Antagonist SAR Expansion in Hedgehog-Driven Tumor Models

The SMO antagonist MS-0022 [2] demonstrates that low nanomolar SMO inhibition is achievable with an 8-methylimidazo[1,2-a]pyridine core. The target compound differs in having an ortho-phenyl ethanesulfonamide rather than a para-phenyl benzamide, offering a distinct chemical starting point for SMO antagonist optimization. This compound may be deployed in Shh-Light II cell-based reporter assays to quantify SMO pathway inhibition relative to MS-0022 and clinically staged SMO antagonists (vismodegib, sonidegib). In vivo evaluation in SUIT-2 or PANC-1 xenograft models can assess whether the ethanesulfonamide-modified scaffold yields differentiated pharmacokinetic or tumor growth inhibition profiles compared to the benzamide series.

Kinase Selectivity Profiling Against the CDK Family and PI3K/mTOR Pathway

Imidazo[1,2-a]pyridine sulfonamides have demonstrated activity against CDK2 [3] and PI3K isoforms [4] depending on the sulfonamide and linker substitution. The target compound's ethanesulfonamide and ortho-phenyl architecture are untested in kinase panels. Scientific procurement value lies in submitting this compound to broad kinase selectivity screening (e.g., Eurofins KinaseProfiler or KINOMEscan) to identify novel kinase targets. Comparative analysis against established imidazo[1,2-a]pyridine kinase inhibitors (e.g., ZSTK474 analogs, aminoimidazo[1,2-a]pyridine CDK2 inhibitors) will determine whether the ethanesulfonamide substituent confers a differentiated selectivity fingerprint.

Antiviral Screening Against Positive-Sense RNA Viruses

The imidazo[1,2-a]pyridine sulfonamide chemotype has recently been explored for antiviral activity, as demonstrated by mesoionic imidazo[1,2-a]pyridine sulfonamides that inhibit potato virus Y (PVY) [5]. The target compound contains a non-mesoionic ethanesulfonamide group with potential for distinct antiviral mechanisms. This compound may be prioritized for screening against PVY, tobacco mosaic virus (TMV), or human RNA viruses (e.g., enteroviruses, SARS-CoV-2) in cytopathic effect (CPE) reduction or plaque reduction assays, with quantitative comparison to the mesoionic analogs and established antiviral sulfonamides to determine its differentiation value.

Quote Request

Request a Quote for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.